2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
Overview
Description
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride is a chemical compound with the molecular formula C12H19N3O3S.2HCl. It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the butanamide backbone: This involves the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the intermediate compound using methanesulfonyl chloride in the presence of a base.
Attachment of the pyridinylmethyl group: This is achieved through a nucleophilic substitution reaction where the pyridinylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride involves its interaction with specific molecular targets. The amino and methanesulfonyl groups play crucial roles in its binding to target molecules, while the pyridinylmethyl group enhances its specificity and affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride
- 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-4-ylmethyl)butanamide dihydrochloride
Uniqueness
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
2-amino-N-methyl-4-methylsulfonyl-N-(pyridin-3-ylmethyl)butanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S.2ClH/c1-15(9-10-4-3-6-14-8-10)12(16)11(13)5-7-19(2,17)18;;/h3-4,6,8,11H,5,7,9,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQMIBOMAQMHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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